molecular formula C16H11FN4S B287302 3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287302
M. Wt: 310.4 g/mol
InChI Key: WJTDRIGQTZNGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound can interact with various biomolecules, including enzymes and DNA. It has been suggested that the anticancer activity of this compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit cytotoxic activity against cancer cells. Additionally, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in drug development and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, as well as investigations into its potential applications in enzyme inhibition therapy and drug development. Additionally, studies could be conducted to explore the potential use of this compound in the treatment of various diseases, including cancer and microbial infections.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 2-mercapto-1,3,4-thiadiazole and 2-fluorobenzaldehyde in the presence of benzylamine. The reaction is carried out in refluxing ethanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicine. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition therapy.

properties

Product Name

3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-benzyl-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c17-13-9-5-4-8-12(13)15-20-21-14(18-19-16(21)22-15)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

WJTDRIGQTZNGSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Origin of Product

United States

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